molecular formula C17H16O3 B5710238 3-[(2-allylphenoxy)methyl]benzoic acid

3-[(2-allylphenoxy)methyl]benzoic acid

Cat. No.: B5710238
M. Wt: 268.31 g/mol
InChI Key: KHBWACKDMZQJCG-UHFFFAOYSA-N
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Description

3-[(2-Allylphenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a phenoxy group substituted with an allyl moiety at the ortho position and a methylene bridge connecting the phenoxy group to the benzoic acid core. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and material science applications. For example, compounds like 3-[(4-chloro-2-methylphenoxy)methyl]benzoic acid (C₁₅H₁₃ClO₃, MW 282.72) and 3-[(2-methylphenyl)methoxy]benzoic acid (C₁₅H₁₄O₃, MW 242.27) highlight the influence of substituents on properties such as lipophilicity and reactivity.

Properties

IUPAC Name

3-[(2-prop-2-enylphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-6-14-8-3-4-10-16(14)20-12-13-7-5-9-15(11-13)17(18)19/h2-5,7-11H,1,6,12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBWACKDMZQJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Allyl Group Impact : The allyl substituent in the target compound likely increases reactivity (e.g., susceptibility to oxidation or Michael addition) compared to methyl or chloro groups .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in , sulfonyl in ) enhance acidity, whereas methoxy or benzyl groups () may stabilize aromatic systems via resonance.
  • Melting Points: Analogs like 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid exhibit high melting points (217.5–220°C) due to hydrogen bonding and planar structures , suggesting the target compound may similarly crystallize efficiently.

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